2-Ethyl-4-methylpentyl 2-(2,4,5-trichlorophenoxy)propanoate
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Overview
Description
2-Ethyl-4-methylpentyl 2-(2,4,5-trichlorophenoxy)propionate is a chemical compound known for its unique structure and properties It is an ester derivative of propanoic acid and is characterized by the presence of a trichlorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4-methylpentyl 2-(2,4,5-trichlorophenoxy)propionate typically involves the esterification of 2-(2,4,5-trichlorophenoxy)propanoic acid with 2-ethyl-4-methylpentanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include refluxing the mixture to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of 2-Ethyl-4-methylpentyl 2-(2,4,5-trichlorophenoxy)propionate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-4-methylpentyl 2-(2,4,5-trichlorophenoxy)propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The trichlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
2-Ethyl-4-methylpentyl 2-(2,4,5-trichlorophenoxy)propionate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Ethyl-4-methylpentyl 2-(2,4,5-trichlorophenoxy)propionate involves its interaction with molecular targets and pathways. The trichlorophenoxy group is known to interact with enzymes and receptors, potentially modulating their activity. The ester linkage can be hydrolyzed in biological systems, releasing the active components that exert their effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Ethyl-4-methylpentyl 2-(2,4-dichlorophenoxy)propionate
- 2-Ethyl-4-methylpentyl 2-(2,4,6-trichlorophenoxy)propionate
- 2-Ethyl-4-methylpentyl 2-(2,3,5-trichlorophenoxy)propionate
Uniqueness
2-Ethyl-4-methylpentyl 2-(2,4,5-trichlorophenoxy)propionate is unique due to the specific positioning of the chlorine atoms on the phenoxy group This arrangement can influence its reactivity, biological activity, and overall properties compared to other similar compounds
Properties
CAS No. |
53404-10-7 |
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Molecular Formula |
C17H23Cl3O3 |
Molecular Weight |
381.7 g/mol |
IUPAC Name |
(2-ethyl-4-methylpentyl) 2-(2,4,5-trichlorophenoxy)propanoate |
InChI |
InChI=1S/C17H23Cl3O3/c1-5-12(6-10(2)3)9-22-17(21)11(4)23-16-8-14(19)13(18)7-15(16)20/h7-8,10-12H,5-6,9H2,1-4H3 |
InChI Key |
FHZWKJQPDFHFTI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC(C)C)COC(=O)C(C)OC1=CC(=C(C=C1Cl)Cl)Cl |
Origin of Product |
United States |
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